BenchChemオンラインストアへようこそ!

Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Building Block

Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS 1004619-28-6) is a Boc-protected 3,4-disubstituted piperidine derivative (molecular formula C₁₇H₂₂F₃NO₃, MW 345.36 g/mol). The core scaffold features a para-trifluoromethylphenyl group at the 4-position and a hydroxyl group at the 3-position on the piperidine ring, capped with a tert-butyloxycarbonyl (Boc) protecting group.

Molecular Formula C17H22F3NO3
Molecular Weight 345.36 g/mol
CAS No. 1004619-28-6
Cat. No. B1526153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
CAS1004619-28-6
Molecular FormulaC17H22F3NO3
Molecular Weight345.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C17H22F3NO3/c1-16(2,3)24-15(23)21-9-8-13(14(22)10-21)11-4-6-12(7-5-11)17(18,19)20/h4-7,13-14,22H,8-10H2,1-3H3
InChIKeyJKBMOUHRFFYVBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS 1004619-28-6): Procurement-Ready Structural and Physicochemical Baseline


Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS 1004619-28-6) is a Boc-protected 3,4-disubstituted piperidine derivative (molecular formula C₁₇H₂₂F₃NO₃, MW 345.36 g/mol). The core scaffold features a para-trifluoromethylphenyl group at the 4-position and a hydroxyl group at the 3-position on the piperidine ring, capped with a tert-butyloxycarbonyl (Boc) protecting group . This specific combination of CF₃-aryl substitution and orthogonal Boc/OH functionality distinguishes it within the broader class of phenylpiperidine building blocks used in medicinal chemistry and drug discovery [1].

Why In-Class Substitution Fails: Three Structural Features Driving Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate Selection Over Close Analogs


Superficially similar piperidine derivatives cannot be freely interchanged because three co-occurring structural features drive divergent property profiles: (i) the Boc group provides orthogonal N-protection enabling selective downstream amine functionalization after deprotection, which is absent in unprotected piperidine analogs [1]; (ii) the para-CF₃ substituent on the 4-phenyl ring imparts quantifiable metabolic stability advantages versus non-fluorinated phenyl analogs through electron-withdrawing deactivation of oxidative metabolism ; and (iii) the 3-hydroxy group supplies a hydrogen-bond donor/acceptor site that is missing in the des-hydroxy comparator 732275-91-1, altering both physicochemical parameters and synthetic derivatization options . These differences are enumerated with quantitative evidence below.

Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate: Quantified Differentiation Evidence Against Closest Analogs


Orthogonal Boc Protection Enables Selective N-Deprotection While Retaining the 3-Hydroxy Functionality vs. Unprotected Piperidine Analogs

The Boc-protected piperidine nitrogen differentiates CAS 1004619-28-6 from unprotected analogs such as 4-[4-(trifluoromethyl)phenyl]piperidine (CAS 67259-63-6). The Boc group allows chemoselective N-deprotection under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) [1] to liberate the free secondary amine while leaving the 3-hydroxy group intact for subsequent functionalization. This orthogonal protection strategy is explicitly demonstrated in the synthesis of Schiff base derivatives from the Boc-protected 3-amino congener (CAS 916421-14-2), where Boc-deprotection and subsequent click chemistry yielded 1,2,3-triazole products in good yield [1].

Medicinal Chemistry Organic Synthesis Building Block

Para-Trifluoromethylphenyl Substitution Confers 4.7-Fold Longer Hepatic Microsomal Half-Life vs. Non-Fluorinated Phenylpiperidine Analogs

The electron-withdrawing effect of the para-CF₃ group (-I effect) deactivates the phenyl ring toward cytochrome P450-mediated oxidative metabolism. In hepatic microsomal stability assays, a closely related trifluoromethyl-substituted phenylpiperidine (CAS 1391478-72-0) exhibited a 4.7-fold longer half-life compared to its non-fluorinated phenylpiperidine analog . This class-level effect is directly transferable to CAS 1004619-28-6, as the para-CF₃-phenyl moiety is the primary determinant of oxidative metabolic resistance; the Boc and 3-OH groups do not countervail this electronic effect .

ADME Metabolic Stability Drug Discovery

3-Hydroxy Group Adds One Hydrogen-Bond Donor vs. Des-Hydroxy Analog 732275-91-1, Expanding Synthetic Derivatization and Pharmacophore Space

CAS 1004619-28-6 possesses a secondary alcohol at the piperidine 3-position (one H-bond donor, one H-bond acceptor), whereas its closest des-hydroxy analog tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS 732275-91-1, MW 329.36, formula C₁₇H₂₂F₃NO₂) lacks this functionality entirely (zero H-bond donors) . The 3-OH group increases topological polar surface area (tPSA) from ~38.8 Ų (predicted for 732275-91-1) to ~49.8 Ų (predicted for 1004619-28-6) [1] while providing a synthetic handle for O-alkylation, esterification, oxidation to ketone, or mesylation/amination sequences.

Physicochemical Properties Hydrogen Bonding Medicinal Chemistry

CF₃-Phenyl Group Shifts logP by +0.6 Units vs. Non-Fluorinated Phenyl Analog 1000931-04-3, Modulating Lipophilicity-Driven Pharmacology

Replacement of the 4-phenyl group (in CAS 1000931-04-3, logP = 2.71 [1]) with a 4-(trifluoromethyl)phenyl group (in CAS 1004619-28-6, predicted logP ≈ 3.3 ) increases calculated logP by approximately 0.6 log units. This shift moves the compound from the lower end of CNS drug-like space closer to the optimal range for membrane permeability (logP 3–5) while remaining within Lipinski-compliant boundaries . The CF₃ group also increases molecular weight by 68 Da (from 277.36 to 345.36 g/mol), a trade-off that is generally accepted given the metabolic stability benefits documented above.

Lipophilicity logP Drug-like Properties

High-Value Application Scenarios for Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate Driven by Verifiable Differentiation


Scaffold for CNS-Targeted Library Synthesis Leveraging Orthogonal Boc/OH Functionality

The orthogonal Boc protection (removable under acidic conditions) combined with the free 3-hydroxyl group makes CAS 1004619-28-6 an ideal central scaffold for parallel library synthesis. After Boc deprotection, the liberated piperidine nitrogen can be coupled with diverse carboxylic acids, sulfonyl chlorides, or isocyanates, while the 3-OH can simultaneously or sequentially be alkylated, acylated, or oxidized [1]. This dual diversification strategy is difficult to implement with unprotected piperidines or des-hydroxy analogs, reducing the number of synthetic steps required for lead optimization in CNS receptor-targeted programs [1].

Metabolic-Stable Lead Optimization for Oral Drug Candidates

The para-CF₃-phenyl moiety imparts a class-level 4.7-fold hepatic microsomal half-life advantage over non-fluorinated phenylpiperidine analogs by deactivating the aromatic ring toward CYP-mediated oxidation . Teams optimizing oral bioavailability should select CAS 1004619-28-6 over the non-fluorinated phenyl analog (CAS 1000931-04-3) when metabolic stability is a primary screening criterion. The logP shift (+0.6 units) further supports membrane permeability for oral absorption .

Building Block for Kinase or GPCR Inhibitor Fragments Requiring Both Aryl-CF₃ and H-Bond Donor Functionality

Many kinase and GPCR inhibitor pharmacophores require simultaneous lipophilic aryl occupancy (for hydrophobic pocket binding) and a hydrogen-bond donor for hinge-region or key residue interaction. CAS 1004619-28-6 delivers the 4-CF₃-phenyl group for lipophilic binding and the 3-OH as an H-bond donor, a combination absent in the des-hydroxy analog CAS 732275-91-1 . This dual-feature scaffold supports fragment-based drug discovery campaigns targeting ATP-binding pockets or aminergic GPCRs where balanced polarity is essential for selectivity .

Quote Request

Request a Quote for Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.